3-Octene, 1-bromo-, (3Z)-

CAS No.: 53155-11-6

Cat. No.: VC18698958

Molecular Formula: C8H15Br

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53155-11-6 |

|---|---|

| Molecular Formula | C8H15Br |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | (Z)-1-bromooct-3-ene |

| Standard InChI | InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5- |

| Standard InChI Key | NYKRPDPOVZMFOO-WAYWQWQTSA-N |

| Isomeric SMILES | CCCC/C=C\CCBr |

| Canonical SMILES | CCCCC=CCCBr |

Introduction

Structural and Nomenclature Analysis

Molecular Structure and Stereochemistry

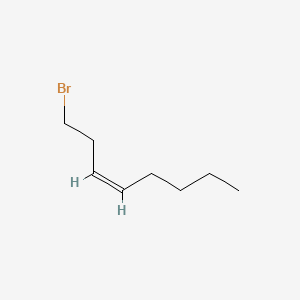

(Z)-1-Bromo-3-octene belongs to the class of haloalkenes, featuring an eight-carbon chain with a bromine atom at the first position and a cis-configured double bond between the third and fourth carbons (Figure 1). The Z-configuration is confirmed by its IUPAC name, (Z)-1-bromooct-3-ene, and its InChIKey (NYKRPDPOVZMFOO-WAYWQWQTSA-N), which encodes stereochemical details . The double bond geometry influences both physical properties and reactivity, as the cis arrangement creates a dipole moment that enhances susceptibility to electrophilic additions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 53155-11-6 | |

| Molecular Formula | C₈H₁₅Br | |

| Molecular Weight | 191.11 g/mol | |

| IUPAC Name | (Z)-1-bromooct-3-ene | |

| SMILES | CCCCC=CCCBr | |

| InChIKey | NYKRPDPOVZMFOO-WAYWQWQTSA-N |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic routes to (Z)-1-bromo-3-octene include:

-

Halogenation of 3-Octene: Reaction of 3-octene with bromine (Br₂) in carbon tetrachloride (CCl₄) under controlled conditions yields the Z-isomer selectively. This method leverages anti-addition mechanisms to favor cis geometry .

-

Hydrobromination of 1-Octyne: Palladium-catalyzed hydrobromination of 1-octyne with HBr produces (Z)-1-bromo-3-octene via syn-addition, followed by partial hydrogenation to stabilize the alkene .

A 2021 study demonstrated the use of titanium-catalyzed cross-coupling of 1,2-dienes to synthesize Z-configured trienoic acids, with (Z)-1-bromo-3-octene as a key intermediate . This method achieved yields of 61–64% and highlighted the compound’s role in stereoselective synthesis .

Industrial Production

Industrial processes employ continuous flow reactors to optimize bromination reactions, ensuring high purity (>90%) through fractional distillation . Advanced techniques like crystallization and chromatography are used to separate Z- and E-isomers, which differ in boiling points by approximately 2–3°C .

Physicochemical Properties

Physical Properties

(Z)-1-Bromo-3-octene is a colorless to pale yellow liquid with a density of 1.141 g/cm³ and a boiling point of 198.4°C . Its flash point of 70.4°C classifies it as flammable, necessitating careful handling . The compound’s refractive index (1.472) and vapor pressure (0.15 mmHg at 25°C) reflect its polarizable electron cloud and moderate volatility .

Table 2: Physical Property Data

| Property | Value | Source |

|---|---|---|

| Density | 1.141 g/cm³ | |

| Boiling Point | 198.4°C | |

| Flash Point | 70.4°C | |

| Refractive Index | 1.472 | |

| LogP (Octanol-Water) | 3.8 |

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H NMR spectra show characteristic signals at δ 5.35–5.45 (doublet, 2H, CH₂=CH) and δ 3.40–3.50 (triplet, 2H, BrCH₂) .

-

Mass Spectrometry: The molecular ion peak appears at m/z 190.036 (C₈H₁₅Br⁺), with fragmentation patterns indicating cleavage at the C-Br bond .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The bromine atom in (Z)-1-bromo-3-octene acts as a leaving group in SN2 reactions. For example, treatment with sodium hydroxide yields (Z)-3-octen-1-ol, while reaction with potassium cyanide produces (Z)-3-octenenitrile . Steric hindrance from the Z-configuration slightly reduces reaction rates compared to linear analogs .

Addition Reactions

The double bond undergoes electrophilic additions, such as hydrohalogenation and hydration. Hydrogenation with Pd/C catalyst converts the compound to 1-bromooctane, a saturated alkyl bromide .

Elimination Reactions

Under basic conditions (e.g., KOtBu/DMSO), (Z)-1-bromo-3-octene undergoes dehydrohalogenation to form 1-octyne, a reaction critical in alkyne synthesis .

Applications in Scientific Research

Pharmaceutical Intermediates

(Z)-1-Bromo-3-octene is used to synthesize trienoic acids with demonstrated anticancer activity. A 2021 study reported its role in producing 1Z,5Z,9Z-trienoic acids, which induced apoptosis in Jurkat leukemia cells via mitochondrial pathways .

Material Science

The compound serves as a monomer in specialty polymers, enhancing thermal stability and rigidity in materials like polyolefins . Its bromine content also contributes to flame-retardant properties .

Agricultural Chemistry

Derivatives of (Z)-1-bromo-3-octene are explored as precursors to pheromones and herbicides. For example, it is a key intermediate in synthesizing Lepidopteran sex pheromones, which disrupt pest mating cycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume